2-Ethoxy-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Ethoxy-N-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound characterized by its boronic ester group and phenylamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-N-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step reaction process. The initial step often includes the formation of the boronic ester group through a reaction between a phenylboronic acid derivative and an appropriate alcohol under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding boronic esters or boronic acids.
Substitution: The ethoxy and amide groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Boronic Acids: Resulting from oxidation reactions.
Boronic Esters: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can be used as an intermediate in the formation of more complex molecules. Its boronic ester group is particularly useful in Suzuki coupling reactions, which are widely used in the synthesis of biaryls.
Biology: The compound's boronic ester group can interact with biological molecules, making it useful in the study of enzyme inhibitors and other biological targets. It can also be used as a fluorescent probe for detecting specific ions or molecules in biological systems.
Medicine: Due to its potential biological activity, this compound can be explored for its therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting cancer or microbial infections.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other drug intermediates. Its stability and reactivity make it a valuable component in drug formulation.
Mechanism of Action
The mechanism by which 2-Ethoxy-N-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic ester group may interact with the active site of the enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological system or chemical reaction .
Comparison with Similar Compounds
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: A compound with similar structural features and potential biological activity.
This comprehensive overview highlights the significance of 2-Ethoxy-N-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in scientific research and industry. Its unique properties and versatile applications make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
2-ethoxy-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO4/c1-6-25-18-14-15(22-26-20(2,3)21(4,5)27-22)12-13-17(18)19(24)23-16-10-8-7-9-11-16/h7-14H,6H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCXFZGCNXBQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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